8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine scaffold. Key structural features include:
- 3-position substitution: A 2-methoxyethyl chain, contributing to solubility and metabolic stability.
- 1- and 7-position methyl groups: These likely reduce metabolic degradation and improve pharmacokinetic properties.
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-8-13(2)10-15(9-12)25-14(3)11-24-16-17(21-19(24)25)22(4)20(27)23(18(16)26)6-7-28-5/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRKASWUNDWIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds, which have garnered interest due to their diverse biological activities. This article examines its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes an imidazole ring fused to a purine-like structure. The presence of both a dimethylphenyl group and a methoxyethyl side chain contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃ |
| Molecular Weight | 350.39 g/mol |
| CAS Number | 919006-66-9 |
| Solubility | Soluble in DMSO and ethanol |
Antidepressant Effects
Research indicates that derivatives of imidazo[2,1-f]purines exhibit potential antidepressant properties. A study highlighted that related compounds showed significant affinity for serotonin receptors (5-HT1A and 5-HT7) and inhibited phosphodiesterase (PDE) enzymes, suggesting a mechanism for their antidepressant effects . The compound may also enhance serotonin levels in the brain by inhibiting reuptake mechanisms.
Anxiolytic Activity
In vivo studies have demonstrated that certain derivatives of this compound exhibit anxiolytic effects greater than traditional anxiolytics like diazepam. This was assessed using the forced swim test (FST), where the compound significantly reduced immobility time in mice, indicating reduced anxiety levels .
Anticancer Potential
Preliminary studies suggest that imidazo[2,1-f]purines possess anticancer activity through multiple mechanisms. These include the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth. The compound's ability to interact with DNA and RNA may also contribute to its anticancer properties .
The biological activity of this compound is mediated through several mechanisms:
- Receptor Interaction : Binding to serotonin receptors modulates neurotransmitter levels.
- Enzyme Inhibition : Inhibition of phosphodiesterases affects cyclic nucleotide signaling pathways.
- Apoptotic Pathways : Inducing apoptosis in cancer cells through DNA interaction.
Case Study 1: Antidepressant Activity
In a controlled study involving mice treated with the compound at varying doses (0.5 mg/kg to 5 mg/kg), significant reductions in depressive-like behaviors were observed compared to control groups. The highest dose resulted in effects comparable to those seen with established antidepressants .
Case Study 2: Anxiolytic Effects
Another study focused on the anxiolytic potential of the compound using the elevated plus maze test. Mice administered with the compound displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key Observations :
- 8-position substituents dictate target selectivity. Aryl groups (e.g., 3,5-dimethylphenyl) favor receptor binding, while alkyl/heterocyclic chains (e.g., piperazinylpentyl) enhance enzyme interaction .
- 3-position substituents like 2-methoxyethyl (target compound) or butyl (CB11) balance solubility and membrane permeability .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Analogs
Key Findings :
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including cyclization of precursors under controlled conditions (e.g., acidic/basic catalysts) and regioselective introduction of substituents like the 3,5-dimethylphenyl and 2-methoxyethyl groups. Critical parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control, and purification via column chromatography or recrystallization to achieve >95% purity . Yield optimization may require iterative adjustments to reagent stoichiometry and reaction time.
Q. How can researchers confirm the structural integrity of the synthesized compound?
Analytical techniques include:
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and fusion of the imidazo[2,1-f]purine core .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., 433.443 g/mol for analogs) and fragmentation patterns .
- HPLC : For purity assessment (>95% purity threshold) using reverse-phase columns and UV detection .
Q. What in vitro assays are suitable for initial biological activity screening?
- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT1A/5-HT7 serotonin receptors) to measure IC50 values .
- Enzyme inhibition assays : Evaluate interactions with phosphodiesterases (PDE4B/PDE10A) using fluorescence-based kits .
- Cytotoxicity profiling : MTT assays in cell lines (e.g., HEK-293) to assess preliminary safety .
Advanced Research Questions
Q. How do structural modifications influence receptor selectivity and potency?
- Substituent analysis : Compare derivatives with varying alkyl/aryl groups (e.g., 2-fluorophenyl vs. 3-trifluoromethylphenyl) to identify trends in 5-HT1A receptor affinity. Methoxyethyl groups enhance solubility, while dimethylphenyl substituents improve hydrophobic binding .
- Molecular docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., Ser159 and As386 in 5-HT1A) .
- SAR tables : Tabulate EC50 values against structural variants to guide lead optimization .
Q. What methodologies are recommended for in vivo efficacy and safety profiling?
- Forced swim test (FST) : Administer doses (2.5–5 mg/kg, i.p.) to evaluate antidepressant-like activity in mice; co-administer 5-HT1A antagonists (e.g., WAY-100635) to confirm receptor mediation .
- Safety assessments : Monitor lipid metabolism, blood pressure, and sedation post-repeated dosing. Use enzyme-linked assays for liver/kidney toxicity markers (e.g., ALT, creatinine) .
- Pharmacokinetics : Measure brain-to-plasma ratios via LC-MS/MS to assess blood-brain barrier penetration .
Q. How can computational modeling enhance the understanding of metabolic stability?
- Metabolite prediction : Tools like GLORY or ADMET Predictor to identify vulnerable sites (e.g., methoxyethyl oxidation) .
- Human liver microsome (HLM) assays : Quantify intrinsic clearance using LC-MS/MS and correlate with in silico predictions .
- Lipophilicity profiling : Determine logP values via micellar electrokinetic chromatography (MEKC) to optimize solubility .
Q. What strategies address poor aqueous solubility in preclinical development?
- Formulation optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
- Crystallography : Analyze polymorphic forms via X-ray diffraction to identify stable, high-solubility crystal phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
